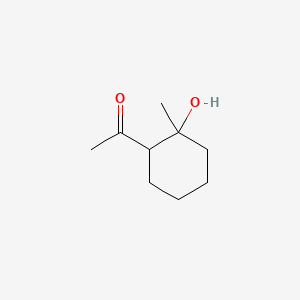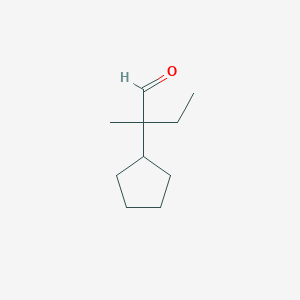
2-Cyclopentyl-2-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-2-methylbutanal is an organic compound characterized by a cyclopentyl ring attached to a butanal chain with a methyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-methylbutanal typically involves the reaction of cyclopentylmagnesium bromide with 2-methylbutanal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as distillation and crystallization to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentyl-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents can be employed under anhydrous conditions.
Major Products Formed:
Oxidation: 2-Cyclopentyl-2-methylbutanoic acid.
Reduction: 2-Cyclopentyl-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-2-methylbutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-2-methylbutanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Methylbutanal: Lacks the cyclopentyl ring, making it less complex.
Cyclopentanecarboxylic acid: Contains a carboxyl group instead of an aldehyde.
Uniqueness: 2-Cyclopentyl-2-methylbutanal is unique due to the presence of both a cyclopentyl ring and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-cyclopentyl-2-methylbutanal |
InChI |
InChI=1S/C10H18O/c1-3-10(2,8-11)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
RBCAJIYGFLKICA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


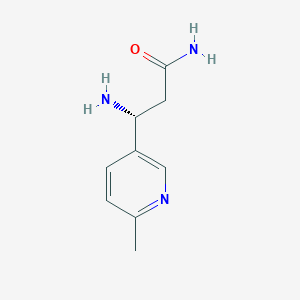
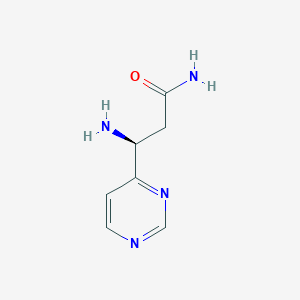
![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)

![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)

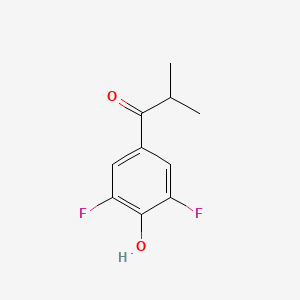
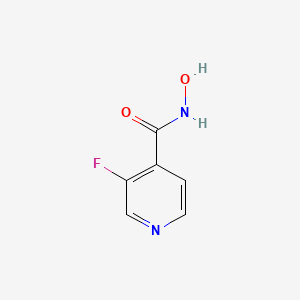
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)

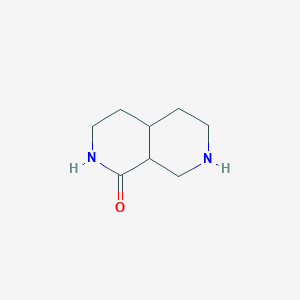

![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
